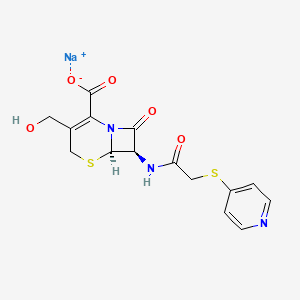

Desacetyl cefapirin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Veterinary Medicine: Detection of β-lactam Residues in Milk

Desacetyl Cephapirin Sodium Salt is used in veterinary medicine, particularly in the detection of β-lactam antibiotic residues in milk. A study has developed a selective chromatographic separation for the analysis of β-lactam antibiotic residues, including Desacetyl Cephapirin, in milk samples. This is crucial for ensuring food safety and preventing adverse effects on human health due to antibiotic residues .

Pharmaceutical Reference Standards

In the pharmaceutical industry, Desacetyl Cephapirin Sodium Salt serves as a reference standard. Reference standards are critical for ensuring the quality and consistency of pharmaceutical products. They are used to calibrate instruments and validate test methods, which is essential for drug development and quality control .

Food Safety and Quality Control

Desacetyl Cephapirin Sodium Salt is utilized in food safety testing as a quality reference material. Ensuring that food products are free from antibiotic residues is vital for consumer health and for meeting regulatory standards. It is used to verify the absence of antibiotic contamination in food products .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, Desacetyl Cephapirin Sodium Salt is used to improve chromatographic selectivity during the analysis of β-lactam residue in milk. This application is significant for developing comprehensive analytical methods for the quantitative profiling of veterinary drugs .

Safety Measures in Laboratory Settings

Desacetyl Cephapirin Sodium Salt’s safety data sheet provides guidelines for handling the compound in laboratory settings. It includes measures to prevent fire, aerosol, and dust generation, ensuring the safety of laboratory personnel and the environment .

Mechanism of Action

Target of Action

Desacetyl Cephapirin Sodium Salt, also known as Desacetyl cefapirin, is an active metabolite of the cephalosporin antibiotic cefapirin . It has antimicrobial activity against various bacteria, including E. coli, K. pneumoniae, P. mirabilis, and S. aureus .

Mode of Action

The bactericidal activity of Desacetyl Cephapirin Sodium Salt results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . These PBPs are essential for the final step of peptidoglycan synthesis, which is critical for bacterial cell wall integrity. By binding to these proteins, Desacetyl Cephapirin Sodium Salt disrupts cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

Desacetyl Cephapirin Sodium Salt affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting the PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell lysis .

Pharmacokinetics

The pharmacokinetics of sodium cefapirin, from which Desacetyl Cephapirin Sodium Salt is metabolized, has been studied in mice, rats, and dogs . Cefapirin is metabolized into Desacetyl Cephapirin, with the rate and extent of metabolism decreasing from rodents to dogs . In the species examined, the plasma elimination half-life of cefapirin and Desacetyl Cephapirin was 0.4 to 0.9 hours .

Result of Action

The primary result of Desacetyl Cephapirin Sodium Salt’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, it causes bacterial cell lysis and death, effectively combating bacterial infections .

Action Environment

The action of Desacetyl Cephapirin Sodium Salt can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, with it being soluble in DMSO and slightly soluble in methanol and water . Additionally, its stability can be affected by storage conditions, with optimal stability achieved when stored at -20°C in an inert atmosphere . Furthermore, its antimicrobial activity can be influenced by the specific strain of bacteria and the local environment within the host organism .

properties

IUPAC Name |

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWZYPKYXORJY-GBWFEORMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747519 |

Source

|

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl Cephapirin Sodium Salt | |

CAS RN |

104557-24-6 |

Source

|

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)